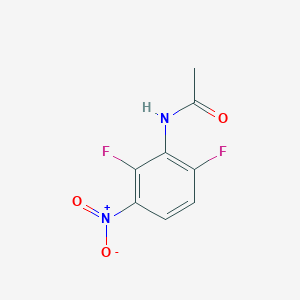

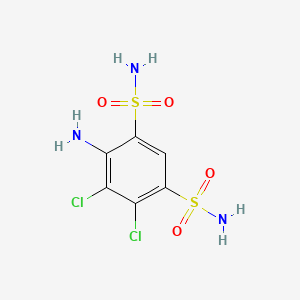

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a derivative of benzene sulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, they do provide insights into related compounds that can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the condensation of sulfonamide derivatives with aldehydes. For instance, the synthesis of a Schiff base compound was achieved by the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide with 2-hydroxy benzaldehyde, as described in the first paper . This suggests that similar synthetic routes could be employed for the synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with appropriate chlorinated benzaldehydes and sulfonamide precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, UV-VIS, and IR, along with X-ray crystallography. The first paper reports the crystal structure of a Schiff base sulfonamide, which crystallizes in the triclinic space group and exhibits intramolecular hydrogen bonding . These techniques could similarly be applied to determine the molecular structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the amino group and the sulfonamide moiety. The Schiff base formation, as mentioned in the first paper, is one such reaction where the amino group reacts with an aldehyde . The reactivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide could be explored in the context of its potential to form similar Schiff bases or other derivatives through nucleophilic substitution reactions, given the presence of chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be complex and are influenced by their molecular structure. The second paper discusses the use of computational methods to characterize the electronic properties of a benzene sulfonamide molecule, including HOMO-LUMO analysis, MEP, and various bonding interactions . These computational studies provide insights into the reactivity, stability, and potential biological activity of the compound. Similar computational studies could be conducted on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide to predict its properties.

Scientific Research Applications

Antimicrobial Activity

- Scientific Field: Medicinal Chemistry .

- Application Summary: 1,3,5-triazine 4-aminobenzoic acid derivatives, which are similar to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application: These derivatives were prepared by conventional methods or using microwave irradiation. The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .

- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. In particular, compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin .

Immobilization of Silver Nanoparticles

- Scientific Field: Polymer Chemistry .

- Application Summary: s-triazine-based polymers, which are related to the compound you mentioned, have been synthesized and used for the immobilization of silver nanoparticles .

- Methods of Application: These polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .

- Results: The prepared polymers were characterized using various techniques, and the results revealed that the microwave technique enhanced the thermal behavior of the prepared polymers .

Synthesis of Deuterated Thiazides

- Scientific Field: Medicinal Chemistry .

- Application Summary: 4-Amino-6-chloro-1,3-benzenedisulfonamide has been used in the synthesis of deuterated thiazides .

- Methods of Application: This compound undergoes condensation with appropriately labeled aldehydes to produce deuterated thiazides .

- Results: The specific results or outcomes of this application are not provided in the source .

Antimicrobial Activity against E. coli

- Scientific Field: Medicinal Chemistry .

- Application Summary: 1,3,5-triazine 4-aminobenzoic acid derivatives, which are similar to the compound you mentioned, have been evaluated for their antimicrobial activity against E. coli .

- Methods of Application: These derivatives were prepared by conventional methods or using microwave irradiation .

- Results: Compounds (13) and (14) have antimicrobial activity against E. coli comparable to that of ampicillin, while the activity of compounds (9 – 12) and (15) is about 50% of that of ampicillin .

Antimalarial Activity

- Scientific Field: Medicinal Chemistry .

- Application Summary: 1,3,5-triazine aminobenzoic acid derivatives, which are similar to the compound you mentioned, have been synthesized and evaluated for their antimalarial activity .

- Methods of Application: These derivatives were prepared by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .

- Results: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Industrial Applications

- Scientific Field: Polymer Chemistry .

- Application Summary: s-triazine derivatives, which are related to the compound you mentioned, have been used in many material and pharmaceutical, and industrial applications .

- Methods of Application: These polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane employing conventional heating and microwave irradiation .

- Results: The microwave irradiation provides the target polymers in less reaction time with higher yields and purities; the results from the TGA revealed that microwave technique enhanced the thermal behavior of the prepared polymers .

properties

IUPAC Name |

4-amino-5,6-dichlorobenzene-1,3-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBXGTICJYDFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381819 |

Source

|

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide | |

CAS RN |

5250-72-6 |

Source

|

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

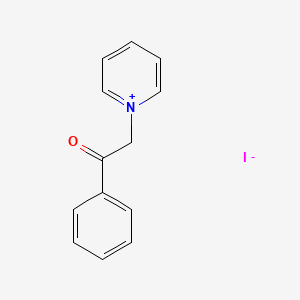

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)